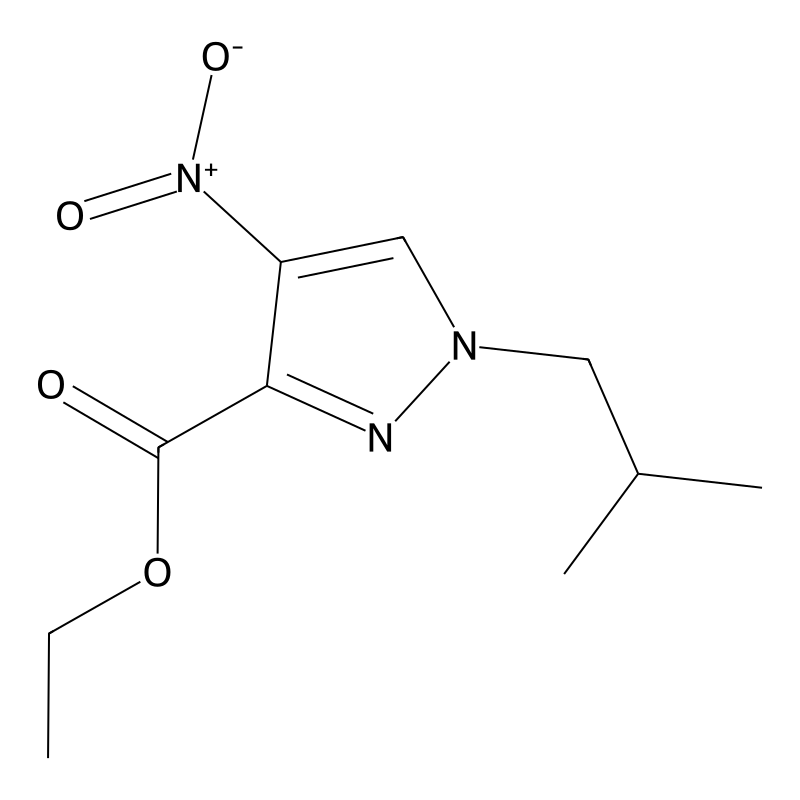ethyl 1-isobutyl-4-nitro-1H-pyrazole-3-carboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Ethyl 1-isobutyl-4-nitro-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family. Characterized by its unique structure, it consists of a pyrazole ring with an isobutyl group at position 1, a nitro group at position 4, and an ethyl ester group at position 3. This specific arrangement of functional groups contributes to its distinct chemical properties and reactivity, making it a valuable compound in both organic synthesis and medicinal chemistry. The molecular formula of ethyl 1-isobutyl-4-nitro-1H-pyrazole-3-carboxylate is with a molecular weight of approximately 241.24 g/mol .
- Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
- Hydrolysis: The ethyl ester group can be hydrolyzed to yield the corresponding carboxylic acid under acidic or basic conditions.
- Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents for these reactions include hydrochloric acid or sodium hydroxide for hydrolysis, and hydrogen gas for reduction. The products formed from these reactions include ethyl 1-isobutyl-4-amino-1H-pyrazole-3-carboxylate and 1-isobutyl-4-nitro-1H-pyrazole-3-carboxylic acid .
Research indicates that ethyl 1-isobutyl-4-nitro-1H-pyrazole-3-carboxylate possesses potential biological activities. It has been investigated for its antimicrobial and anti-inflammatory properties, suggesting that it may interact with various biological systems. The mechanism of action appears to involve the bioreduction of the nitro group, leading to reactive intermediates that can affect cellular components and potentially inhibit certain enzymes or receptors .
The synthesis of ethyl 1-isobutyl-4-nitro-1H-pyrazole-3-carboxylate typically involves several steps:
- Cyclocondensation: The initial step often includes the reaction of hydrazine derivatives with β-dicarbonyl compounds, such as ethyl acetoacetate.
- Nitration: Following cyclocondensation, nitration is performed using nitric acid to introduce the nitro group at position 4.
- Purification: Techniques such as recrystallization or chromatography are employed to purify the final product.
In industrial settings, continuous flow processes may be utilized to enhance production efficiency and ensure consistent quality .
Ethyl 1-isobutyl-4-nitro-1H-pyrazole-3-carboxylate has several applications across different fields:
- Organic Synthesis: Used as a building block for synthesizing more complex heterocyclic compounds.
- Medicinal Chemistry: Explored as a lead compound in drug development due to its unique structural features.
- Agrochemicals: Utilized in the production of agrochemicals, highlighting its significance in agricultural applications .
Studies on ethyl 1-isobutyl-4-nitro-1H-pyrazole-3-carboxylate's interactions with biological targets are ongoing. Initial findings suggest that it may interact with specific enzymes or receptors, which could lead to various pharmacological effects. Further research is needed to fully elucidate its interaction mechanisms and potential therapeutic applications .
Ethyl 1-isobutyl-4-nitro-1H-pyrazole-3-carboxylate shares structural similarities with several other compounds in the pyrazole family. Below is a comparison highlighting its uniqueness:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| Ethyl 4-nitro-1H-pyrazole-3-carboxylate | 0.91 | Lacks isobutyl substitution |
| 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid | 0.90 | Different methyl substitution at position 1 |
| 4-Amino-1H-pyrazole-3-carboxylic acid | 0.80 | Amino group instead of nitro group |
| 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | 0.77 | Trifluoromethyl substitution |
| 5-Isopropyl-4-nitro-1H-pyrazole-3-carboxylic acid | 0.66 | Isopropyl substitution differs from isobutyl |
The unique combination of an isobutyl group and a nitro group at specific positions distinguishes ethyl 1-isobutyl-4-nitro-1H-pyrazole-3-carboxylate from these similar compounds, potentially influencing its biological activity and chemical reactivity .






